![molecular formula C20H24N2S3Sn2 B1466847 4,7-ビス(5-(トリメチルスタンニル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾール CAS No. 1025451-57-3](/img/structure/B1466847.png)
4,7-ビス(5-(トリメチルスタンニル)チオフェン-2-イル)ベンゾ[c][1,2,5]チアジアゾール
概要
説明
4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a chemical compound with the CAS Number: 1025451-57-3. It has a molecular weight of 626.04 and its linear formula is C20H24N2S3Sn2 .
Synthesis Analysis
The compound has been synthesized via the Stille coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds between two organic compounds. The Stille reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;; . This code represents the structure of the molecule in a standard and concise way.Chemical Reactions Analysis
The compound has been used in the synthesis of polymers via the Stille coupling reaction . The effect of benzothiadiazole or vinylene-p spacer of the copolymers on optical properties, energy levels, electronic device performance and microstructure were studied .Physical And Chemical Properties Analysis
The compound is a solid and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
有機光起電素子 (OPVs)
この化合物は、OPVs の製造における電子受容体として使用されます。その分子構造は、p-n 接合の形成に役立ち、これは光を電気エネルギーに変換する上で重要です。 化合物のスタニル化チオフェンユニットは、バンドギャップを低減するのに役立ち、光の吸収を強化し、太陽電池の効率を向上させます .
有機電界効果トランジスタ (OFETs)
OFETs では、この化合物は半導体層として機能します。ベンゾ[c][1,2,5]チアジアゾールコアによる強い電子吸引性により、効率的な電荷キャリア移動が可能になります。 これは、柔軟性と軽量の電子デバイスの開発において重要な、高性能 OFETs での使用に適しています .
有機発光ダイオード (OLEDs)
この化合物の電子輸送能力は、OLEDs の構築において貴重な材料となります。これは、OLEDs の発光層で使用でき、ダイオードの色純度と効率に貢献します。 これは、ディスプレイ技術と照明システムの開発にとって特に重要です .
光線力学療法
医療治療には直接使用されませんが、この化合物の誘導体は、光線力学療法における光増感剤として検討されています。 この療法は、光感受性化合物を用いて活性酸素種を生成し、癌細胞を殺すことができる最小限の侵襲的治療です .
有機光触媒
この化合物の構造により、可視光下で有機光触媒として機能します。 この応用は、グリーンケミストリーの分野で重要であり、厳しい条件や有毒な金属を必要とせずに化学反応を触媒するために使用でき、環境への影響を軽減できます .
Safety and Hazards
作用機序
Mode of Action
These compounds can absorb light and generate charge carriers (electrons and holes), which can move through the material to produce an electric current .
Result of Action
The result of their action is the generation of electric current when exposed to light, which is the fundamental principle behind devices like solar cells and OLEDs .
Action Environment
The efficiency and stability of these compounds can be influenced by various environmental factors such as temperature, humidity, and exposure to oxygen .
特性
IUPAC Name |
trimethyl-[5-[4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYKPMJJAWZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S3Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1025451-57-3 | |
| Record name | 2,1,3-Benzothiadiazole, 4,7-bis[5-(trimethylstannyl)-2-thienyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole in the synthesis of the presented polymers?
A1: 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Sn-DTFBT) acts as a di-stannylated monomer in the synthesis of PDTBFFBT, a donor-acceptor copolymer. [] The trimethylstannyl groups are crucial for enabling Stille coupling polymerization with a dibrominated dithienobenzofluorene (DTBF) derivative. This reaction forms the backbone of the PDTBFFBT copolymer, where the DTFBT unit serves as the electron-accepting unit. []
Q2: How does the structure of the synthesized polymers impact their performance in organic solar cells?
A2: The research compares two DTBF-based copolymers: PDTBFFBT and PDTBFNT. [] PDTBFNT, incorporating a naphtho[1,2-c:5,6-c′]bis([1,2,5]thiadiazole) unit, exhibits a smaller optical and electrochemical band gap compared to PDTBFFBT. [] This difference in structure leads to better energy level alignment with the PC71BM acceptor material, contributing to a higher power conversion efficiency (5.22%) for PDTBFNT-based devices compared to PDTBFFBT-based devices (2.68%). [] Additionally, PDTBFNT exhibits a stronger tendency for face-on π-stacking, further enhancing charge transport and contributing to its superior performance in organic solar cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

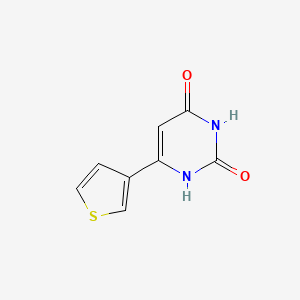
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
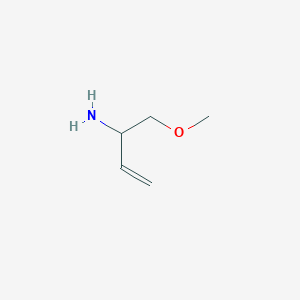

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
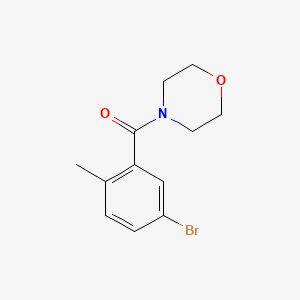
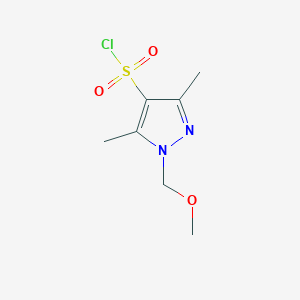
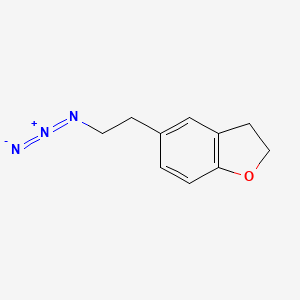
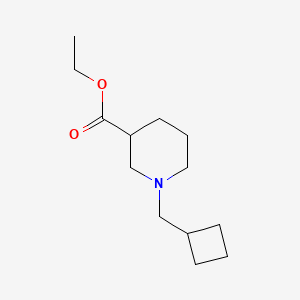
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466778.png)
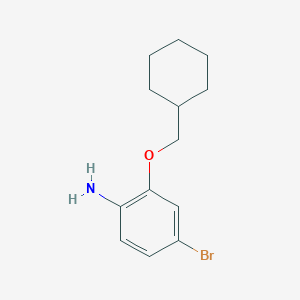
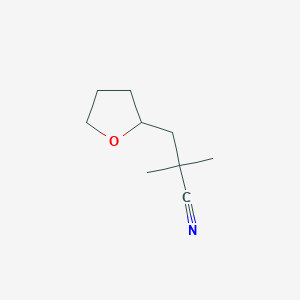
![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)